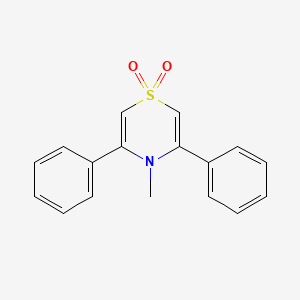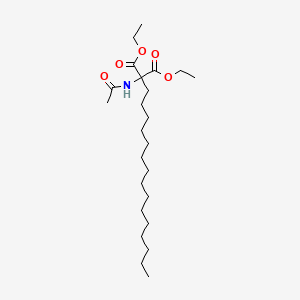![molecular formula C15H12S2 B14712318 Spiro[1,3-dithiolane-2,9'-fluorene] CAS No. 7049-31-2](/img/structure/B14712318.png)
Spiro[1,3-dithiolane-2,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-dithiolane-2,9’-fluorene]: is a unique organic compound characterized by its spirocyclic structure, which includes a fluorene moiety and a 1,3-dithiolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[1,3-dithiolane-2,9’-fluorene] typically involves the reaction of fluorene derivatives with dithiolane precursors. One common method is the reaction of 9-fluorenone with 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out under reflux conditions, leading to the formation of the spirocyclic compound .
Industrial Production Methods: While specific industrial production methods for Spiro[1,3-dithiolane-2,9’-fluorene] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[1,3-dithiolane-2,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the spirocyclic structure, leading to the formation of simpler fluorene derivatives.
Substitution: The hydrogen atoms on the fluorene moiety can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler fluorene derivatives.
Substitution: Halogenated or alkylated fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Spiro[1,3-dithiolane-2,9’-fluorene] is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine:
Industry: In the industrial sector, Spiro[1,3-dithiolane-2,9’-fluorene] can be used in the production of organic semiconductors and other electronic materials. Its spirocyclic structure provides stability and enhances the performance of these materials .
Wirkmechanismus
The mechanism of action of Spiro[1,3-dithiolane-2,9’-fluorene] largely depends on its application. In electronic materials, its spirocyclic structure helps in maintaining the stability and enhancing the charge transport properties. The sulfur atoms in the dithiolane ring can interact with other molecules, facilitating various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with a fluorene moiety, used in similar applications.
Spiro[1,3-dithiane-2,9’-fluorene]: A closely related compound with a dithiane ring instead of a dithiolane ring.
Uniqueness: Spiro[1,3-dithiolane-2,9’-fluorene] is unique due to the presence of the dithiolane ring, which imparts specific electronic properties and stability. This makes it particularly useful in the development of advanced materials for electronic applications .
Eigenschaften
CAS-Nummer |
7049-31-2 |
|---|---|
Molekularformel |
C15H12S2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
spiro[1,3-dithiolane-2,9'-fluorene] |
InChI |
InChI=1S/C15H12S2/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)16-9-10-17-15/h1-8H,9-10H2 |
InChI-Schlüssel |
FXGQAUHFWOBOER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2(S1)C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


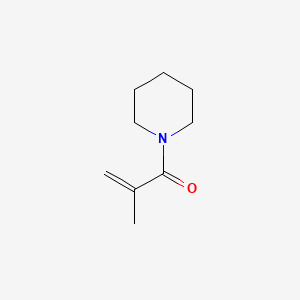
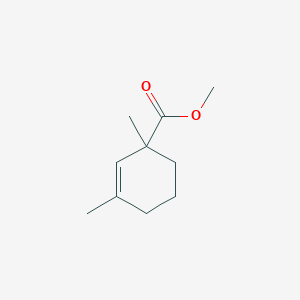
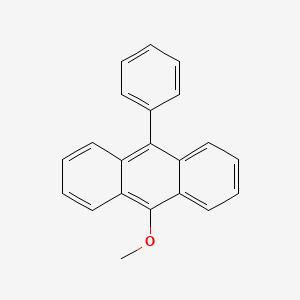



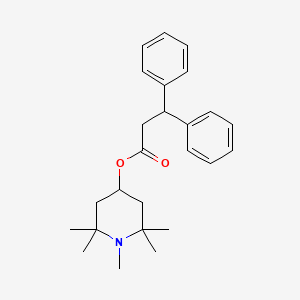
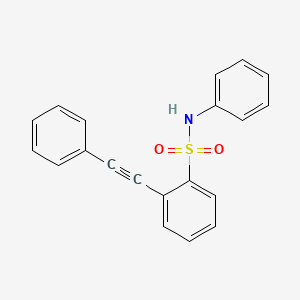


![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)

